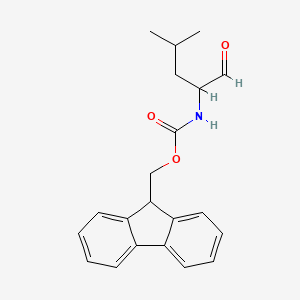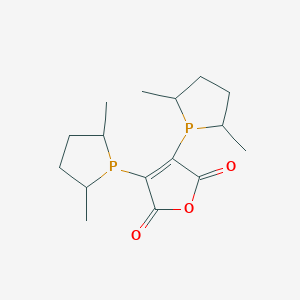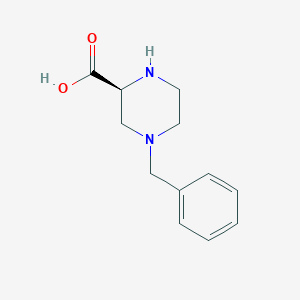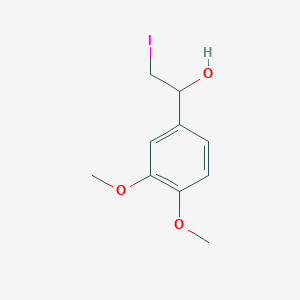
Fmoc-D-Leu-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Leu-aldehyde: is a derivative of the amino acid leucine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Leu-aldehyde typically involves the protection of the amino group of D-leucine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-leucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can also be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-D-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Deprotection: Piperidine in dimethylformamide.
Major Products Formed:
Oxidation: Fmoc-D-Leu-carboxylic acid.
Reduction: Fmoc-D-Leu-alcohol.
Deprotection: D-Leu-aldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-Leu-aldehyde is widely used in solid-phase peptide synthesis as a building block for creating peptides and proteins.
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for creating complex molecules used in drug development .
Wirkmechanismus
The mechanism of action of Fmoc-D-Leu-aldehyde involves its ability to act as a substrate or inhibitor in enzymatic reactions. The fluorenylmethyloxycarbonyl group provides stability and protects the amino group during reactions, while the aldehyde group can participate in various chemical transformations. The compound’s reactivity is influenced by the presence of the fluorenylmethyloxycarbonyl group, which can be removed under basic conditions to reveal the reactive amino group .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Leu-aldehyde: The L-isomer of leucine with similar protective and reactive properties.
Fmoc-D-Leu-OH: The carboxylic acid derivative of D-leucine protected by a fluorenylmethyloxycarbonyl group.
Fmoc-D-Leu-alcohol: The reduced form of Fmoc-D-Leu-aldehyde.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both the fluorenylmethyloxycarbonyl protective group and the aldehyde functional group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes .
Eigenschaften
Molekularformel |
C21H23NO3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(4-methyl-1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
NTFTULBKHJJQAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)

![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)

